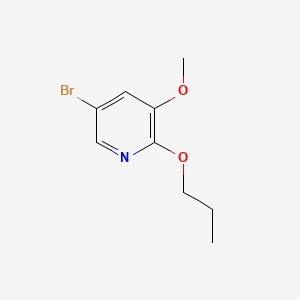

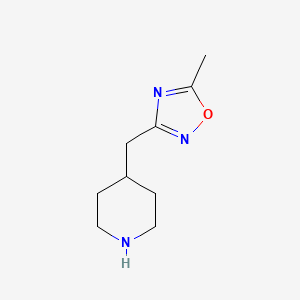

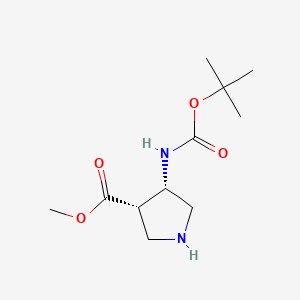

2-Methoxy-7,8-dihydro-1,6-naphthyridin-5(6H)-one

Vue d'ensemble

Description

2-Methoxy-7,8-dihydro-1,6-naphthyridin-5(6H)-one, also known as MDN-001, is a chemical compound with potential pharmaceutical applications. It has been synthesized and studied for its potential use in the treatment of various diseases.

Applications De Recherche Scientifique

Antitumor Activity and Mechanism of Action

Research on analogs related to the structural framework of 2-Methoxy-7,8-dihydro-1,6-naphthyridin-5(6H)-one, such as benzo[b]chromeno[6,5-g][1,8]naphthyridin-7-one derivatives, has indicated significant antitumor activity. These compounds have demonstrated submicromolar activities against various cancer cell lines, with certain esters showing pronounced effects in inhibiting tumor growth by more than 80% in in vivo evaluations. The differential activities of these compounds' enantiomers against specific cancer types highlight the importance of stereochemistry in their antitumor efficacy (Tian et al., 2014).

C-Met Kinase Inhibition

The incorporation of cyclic urea pharmacophores into the 1,6-naphthyridine framework has led to the discovery of a new class of c-Met kinase inhibitors. Structural-activity relationship (SAR) studies have identified key substituents crucial for effective Met inhibition, demonstrating the utility of the 1,6-naphthyridine motif in developing potential therapeutic agents targeting cancer and other diseases mediated by c-Met kinase (Wang et al., 2013).

Synthesis and Structural Analysis

A general synthesis approach has been developed for dihydronaphthyridinones with aryl-substituted quaternary benzylic centers, showcasing the versatility of 7,8-dihydro-1,6-naphthyridin-5(6H)-one structures in organic synthesis. This methodology involves selective nitrile reduction and lactam ring closure, offering a straightforward route to synthesize complex molecules with potential pharmaceutical applications (Murray et al., 2023).

Structural Characterization

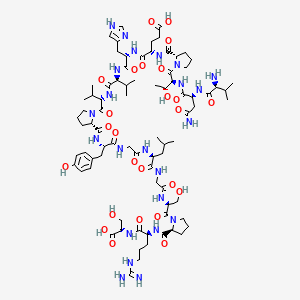

The structural characterization of naphthyridone derivatives has provided insight into their potential as pharmaceutical agents. For example, the crystal structure analysis of N-(7-{[2-(Dimethylamino)ethyl]amino}-1-methyl-2-oxo-1,2-dihydro-1,6-naphthyridin-3-yl)-3,4,5-trimethoxybenzamide, a derivative of 1,6-naphthyridin-2(1H)-one, has shed light on its antiproliferative activity towards breast cancer cell lines. Such studies are crucial for understanding the molecular basis of these compounds' biological activities and for guiding the design of new therapeutic agents (Guillon et al., 2017).

Propriétés

IUPAC Name |

2-methoxy-7,8-dihydro-6H-1,6-naphthyridin-5-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N2O2/c1-13-8-3-2-6-7(11-8)4-5-10-9(6)12/h2-3H,4-5H2,1H3,(H,10,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ULDDNWLSWDLLTO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NC2=C(C=C1)C(=O)NCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

178.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Methoxy-7,8-dihydro-1,6-naphthyridin-5(6H)-one | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Bicyclo[2.2.2]oct-2-ene-2-carboxamide](/img/structure/B596996.png)

![Ethyl 1H-pyrrolo[2,3-b]pyridine-4-carboxylate](/img/structure/B596998.png)